Cas no 85344-33-8 ((1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid)

(1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid structure
85344-33-8 structure
Product Name:(1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
Numero CAS:85344-33-8
MF:C20H28O4
MW:332.433926582336
CID:1836315
PubChem ID:443494
Update Time:2025-04-21

(1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
    • (1S,2S,3S,4R,8S,9S,12S)-2-formyl-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
    • CHEBI:29601
    • DTXSID80332114
    • (1S,2S,3S,4R,8S,9S,12S)-2-formyl-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-4-carboxylic acid
    • Gibberellin A53 aldehyde
    • LMPR0104170029
    • 10beta-formyl-7-hydroxy-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha-carboxylic acid
    • 85344-33-8
    • Q27110169
    • Inchi: 1S/C20H28O4/c1-12-9-19-11-20(12,24)8-5-14(19)17(2)6-4-7-18(3,16(22)23)15(17)13(19)10-21/h10,13-15,24H,1,4-9,11H2,2-3H3,(H,22,23)/t13-,14-,15-,17-,18+,19+,20-/m0/s1
    • Chiave InChI: DHEPJQQWDJWPJY-XQIDNCIUSA-N
    • Sorrisi: O[C@]12C(=C)C[C@@]3(C1)[C@@H](C=O)[C@@H]1[C@@](C(=O)O)(C)CCC[C@@]1(C)[C@@H]3CC2

Proprietà calcolate

  • Massa esatta: 332.19875937g/mol
  • Massa monoisotopica: 332.19875937g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 642
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 74.6Ų
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd